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molecular formula C7H10O3 B7887341 [(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate

[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate

Cat. No. B7887341
M. Wt: 142.15 g/mol
InChI Key: VOZRXNHHFUQHIL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09109069B2

Procedure details

An amount of 1155 g of an aqueous latex of a core polymer mainly comprising a styrene-butadiene rubber (containing 375 g of styrene-butadiene rubber particles) as obtained using the procedure described in Example 2 was charged into a 3 L glass vessel followed by addition of 440 g of pure water. A monomer mixture composed of 62 g of methyl methacrylate, 38 g of styrene and 0.1 g of t-butyl hydroperoxide as a monomer mixture that is not the shell forming monomers (A) was added thereto over the course of 120 minutes while stirring at 60° C. in a nitrogen atmosphere to carry out graft polymerization. Following completion of the addition of the monomer mixture, stirring was further continued for 2 hours to complete the reaction. The polymerization conversion rate was 99%. The volume average particle size of the resulting minute polymer particles (CS-1C) in the form of an aqueous latex was 0.1 μm, and a sharp, monodisperse particle size distribution similar to CS-2 of Example 2 was shown.
[Compound]
Name
styrene-butadiene rubber
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Name
Quantity
440 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].C=CC1C=CC=CC=1.[C:16]([O:20]O)([CH3:19])(C)C>O>[C:1]([O:6][CH2:7][CH:16]1[O:20][CH2:19]1)(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
styrene-butadiene rubber
Quantity
375 g
Type
reactant
Smiles
Step Two
Name
Quantity
62 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
Quantity
38 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(C)(C)OO
Step Five
Name
Quantity
440 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as obtained
ADDITION
Type
ADDITION
Details
was charged into a 3 L glass vessel

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09109069B2

Procedure details

An amount of 1155 g of an aqueous latex of a core polymer mainly comprising a styrene-butadiene rubber (containing 375 g of styrene-butadiene rubber particles) as obtained using the procedure described in Example 2 was charged into a 3 L glass vessel followed by addition of 440 g of pure water. A monomer mixture composed of 62 g of methyl methacrylate, 38 g of styrene and 0.1 g of t-butyl hydroperoxide as a monomer mixture that is not the shell forming monomers (A) was added thereto over the course of 120 minutes while stirring at 60° C. in a nitrogen atmosphere to carry out graft polymerization. Following completion of the addition of the monomer mixture, stirring was further continued for 2 hours to complete the reaction. The polymerization conversion rate was 99%. The volume average particle size of the resulting minute polymer particles (CS-1C) in the form of an aqueous latex was 0.1 μm, and a sharp, monodisperse particle size distribution similar to CS-2 of Example 2 was shown.
[Compound]
Name
styrene-butadiene rubber
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Name
Quantity
440 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].C=CC1C=CC=CC=1.[C:16]([O:20]O)([CH3:19])(C)C>O>[C:1]([O:6][CH2:7][CH:16]1[O:20][CH2:19]1)(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
styrene-butadiene rubber
Quantity
375 g
Type
reactant
Smiles
Step Two
Name
Quantity
62 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
Quantity
38 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(C)(C)OO
Step Five
Name
Quantity
440 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as obtained
ADDITION
Type
ADDITION
Details
was charged into a 3 L glass vessel

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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